Cas no 572881-45-9 (2-chloro-N-3-(hydroxymethyl)phenylacetamide)

2-Chloro-N-3-(hydroxymethyl)phenylacetamide is a chloro-substituted acetamide derivative featuring a hydroxymethylphenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its reactive chloro and hydroxymethyl functional groups enable selective modifications, facilitating its use in the development of bioactive compounds and fine chemicals. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural properties make it suitable for coupling reactions, amide bond formations, and further derivatization. Researchers value this compound for its synthetic flexibility and potential as a precursor in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor-targeting molecules.
2-chloro-N-3-(hydroxymethyl)phenylacetamide structure
572881-45-9 structure
Product Name:2-chloro-N-3-(hydroxymethyl)phenylacetamide
CAS No:572881-45-9
MF:C9H10ClNO2
MW:199.634201526642
CID:4043728
PubChem ID:43699266
Update Time:2025-05-26

2-chloro-N-3-(hydroxymethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-chloro-N-[3-(hydroxymethyl)phenyl]-
    • 2-chloro-N-3-(hydroxymethyl)phenylacetamide
    • QBCQKBJKAHCUNX-UHFFFAOYSA-N
    • DTXSID001250781
    • SCHEMBL2636652
    • 2-chloro-N-(3-hydroxymethylphenyl)-acetamide
    • 2-chloro-N-[3-(hydroxymethyl)phenyl]acetamide
    • 572881-45-9
    • Inchi: 1S/C9H10ClNO2/c10-5-9(13)11-8-3-1-2-7(4-8)6-12/h1-4,12H,5-6H2,(H,11,13)
    • InChI Key: QBCQKBJKAHCUNX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(CO)=C1)(=O)CCl

Computed Properties

  • Exact Mass: 199.0400063Da
  • Monoisotopic Mass: 199.0400063Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.3Ų

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Additional information on 2-chloro-N-3-(hydroxymethyl)phenylacetamide

2-Chloro-N-(3-(Hydroxymethyl)phenyl)Acetamide: A Comprehensive Overview

2-Chloro-N-(3-(hydroxymethyl)phenyl)acetamide, also known by its CAS registry number 572881-45-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its unique structural properties and potential applications in drug discovery and development.

The molecular structure of 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide consists of a chlorinated acetamide group attached to a phenyl ring substituted with a hydroxymethyl group. This combination of functional groups imparts the molecule with distinct chemical and biological properties. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug design.

One of the key features of this compound is its ability to interact with various biological targets, such as enzymes and receptors, due to its structural flexibility. Researchers have employed advanced computational methods, including molecular docking and dynamics simulations, to investigate its binding affinities and selectivity profiles. These studies have provided valuable insights into its mechanism of action and guided further optimization efforts.

In terms of synthesis, 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide can be prepared through a variety of routes, including nucleophilic acyl substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

The pharmacological activity of this compound has been extensively evaluated in vitro and in vivo models. Preclinical studies have demonstrated its potent anti-inflammatory effects, which are attributed to its ability to inhibit key inflammatory pathways such as the NF-κB signaling cascade. Additionally, it has shown promising anticancer activity by inducing apoptosis in various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Another area of active research involves the exploration of 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide's role in modulating cellular signaling networks. For instance, recent findings indicate that it may interfere with the Wnt/β-catenin pathway, which is implicated in numerous pathological conditions, including cancer progression and neurodegenerative diseases.

In terms of applications, this compound has garnered attention as a potential lead for developing targeted therapies against chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate multiple pathways makes it a versatile candidate for combinatorial drug therapy strategies.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide. Efforts are also underway to optimize its pharmacokinetic properties, such as improving bioavailability and reducing toxicity profiles, to enhance its suitability for clinical use.

In conclusion, 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide, with its unique chemical structure and diverse biological activities, represents a promising candidate for advancing drug discovery research. Continued exploration into its properties will undoubtedly yield valuable insights into its therapeutic potential and pave the way for innovative treatment options in various disease states.

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